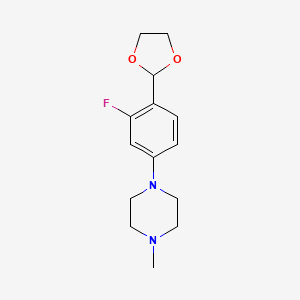

1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(1,3-dioxolan-2-yl)-3-fluorophenyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-16-4-6-17(7-5-16)11-2-3-12(13(15)10-11)14-18-8-9-19-14/h2-3,10,14H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBLLWYOZCZGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C3OCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178333 | |

| Record name | Piperazine, 1-[4-(1,3-dioxolan-2-yl)-3-fluorophenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-60-1 | |

| Record name | Piperazine, 1-[4-(1,3-dioxolan-2-yl)-3-fluorophenyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[4-(1,3-dioxolan-2-yl)-3-fluorophenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Piperazine Derivatives

A common approach involves substituting a halogenated aryl precursor with 4-methylpiperazine. For example:

-

Starting material : 4-Bromo-3-fluorobenzaldehyde.

-

Dioxolane protection : React with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane.

-

Buchwald-Hartwig amination : Couple the brominated intermediate with 4-methylpiperazine using a palladium catalyst (e.g., Pd(OAc)₂), ligand (Xantphos), and base (Cs₂CO₃) in toluene at 100°C.

Representative reaction conditions :

Reductive Amination for Piperazine Installation

An alternative route employs reductive amination to construct the piperazine ring in situ:

-

Ketone precursor : 4-(1,3-Dioxolan-2-yl)-3-fluorophenyl ketone.

-

Diethylenetriamine coupling : React with diethylenetriamine in methanol, followed by sodium cyanoborohydride to form the piperazine backbone.

-

Selective methylation : Treat with methyl iodide in the presence of K₂CO₃ in DMF at 60°C to introduce the N-methyl group.

Optimization insights :

One-Pot Protection-Alkylation Strategy

A patent-derived method (source 2) utilizes water as a solvent for simultaneous dioxolane formation and piperazine alkylation:

-

Aqueous-phase reaction : Combine 3-fluoro-4-formylphenylboronic acid, ethylene glycol, and 4-methylpiperazine in water with K₂CO₃ and tetrabutylammonium bromide.

-

Heating : Stir at 80°C for 5 hours to achieve concurrent protection and coupling.

Advantages :

-

Eliminates organic solvents, aligning with green chemistry principles.

Mechanistic Considerations

Dioxolane Formation Mechanism

The acid-catalyzed reaction between aldehydes and ethylene glycol proceeds via hemiacetal intermediates, with water removal driving the equilibrium toward cyclic acetal formation:

Key factors :

Piperazine Alkylation Dynamics

Methylation of the secondary amine in piperazine follows an Sₙ2 mechanism:

Side reactions :

-

Over-alkylation to quaternary ammonium salts at elevated temperatures.

Analytical Characterization

Critical data for verifying the target compound:

Spectroscopic Profiles

Chromatographic Purity

Scale-Up and Industrial Feasibility

The water-based protocol (source 2) demonstrates scalability:

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 1346597-60-1

- Molecular Formula : C₁₄H₁₉N₂O₂F

- Molecular Weight : 266.31 g/mol

- Synonyms: 2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane 1-[4-(1,3-dioxolan-2-yl)-3-fluorophenyl]-4-methylpiperazine .

Structural Features :

- The compound comprises a piperazine core substituted with a methyl group and a fluorophenyl ring modified by a 1,3-dioxolane moiety.

The following table compares 1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine with structurally related piperazine derivatives, focusing on substituents, molecular properties, and reported applications:

Key Comparison Points:

Heterocyclic Moieties: The 1,3-dioxolane in the target compound contrasts with triazole () or naphthaleneoxypropargyl (), which offer distinct hydrogen-bonding and π-stacking capabilities .

Pharmacological Profiles :

- Enzyme Inhibition : Chlorobenzyl analogs (e.g., ) inhibit cytochrome P450 isoforms, while the target compound’s dioxolane may reduce metabolic degradation .

- CNS Activity : Piperazines with lipophilic groups (e.g., trifluoromethyl in ) show enhanced blood-brain barrier penetration compared to the more polar dioxolane-containing target .

Physicochemical Properties :

- Solubility : The dioxolane group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., ’s chlorobenzyl derivatives) .

- Molecular Weight : The target compound (266.31 g/mol) is lighter than naphthalene-containing derivatives (e.g., : 429.54 g/mol), favoring better bioavailability .

Biologische Aktivität

The compound 1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a dioxolane moiety and a piperazine ring, suggests various avenues for biological interactions. This article will explore the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of This compound is CHFNO. The compound features:

- Dioxolane Ring : Known for its stability and ability to participate in various chemical reactions.

- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and biological activity.

- Piperazine Moiety : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.

Antibacterial Activity

Research has demonstrated that derivatives of dioxolane compounds exhibit significant antibacterial properties. A study highlighted that several synthesized 1,3-dioxolanes showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| Other Dioxolane Derivative | Enterococcus faecalis | 500 - 1000 |

| Other Dioxolane Derivative | Pseudomonas aeruginosa | >2000 |

Antifungal Activity

In addition to antibacterial effects, dioxolane derivatives have shown promising antifungal activities. The compound exhibited notable antifungal action against Candida albicans, which is critical given the rising prevalence of antifungal resistance .

Anticancer Potential

Emerging studies indicate that compounds containing piperazine structures can exhibit anticancer properties. For instance, piperazine-linked derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that certain piperazine-based compounds effectively inhibited cell proliferation in breast cancer models by inducing apoptosis .

Case Study: Piperazine Derivatives in Cancer Research

A case study focused on piperazine derivatives revealed their ability to target cancer-associated proteins, leading to significant reductions in tumor growth in vitro. The study utilized various concentrations of the compound against mouse breast cancer cell lines (4T1), showcasing dose-dependent cytotoxicity .

The exact mechanism through which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxolane ring may facilitate interactions with cellular membranes or specific protein targets due to its structural characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(1,3-Dioxolan-2-yl)-3-fluorophenyl)-4-methylpiperazine with high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the fluorophenyl-dioxolane moiety and alkylation for the 4-methylpiperazine group. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of the dioxolane ring.

- Catalytic conditions (e.g., palladium catalysts for cross-coupling reactions).

- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

- Critical Parameters : Reaction temperature (often 60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of reagents to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, dioxolane protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₇FN₂O₂) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration, if crystalline .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Safety Data : Based on structurally similar piperazines:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods due to possible dust/aerosol formation.

- Storage : Inert conditions (desiccator, -20°C) to prevent degradation.

Advanced Research Questions

Q. How does the 1,3-dioxolane moiety influence the compound’s metabolic stability compared to non-cyclic analogs?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.

- Comparative Studies : Replace dioxolane with a methoxy group; monitor hydrolysis rates (e.g., half-life in pH 7.4 buffer).

- Findings : Dioxolane rings generally enhance stability by resisting enzymatic cleavage, but may reduce solubility .

Q. What strategies can resolve contradictions in reported receptor binding affinities for this compound?

- Approach :

- Dose-Response Curves : Replicate assays (e.g., radioligand binding for dopamine/serotonin receptors) under standardized conditions (pH, temperature).

- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding modes across receptor isoforms .

- Data Analysis : Use statistical tools (e.g., ANOVA) to assess variability between studies.

Q. What structure-activity relationships (SAR) are observed when modifying the 4-methylpiperazine group?

- SAR Table :

| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 4-Methyl (parent) | 150 nM (5-HT₂A) | Balanced potency/solubility |

| 4-Ethyl | 320 nM | Reduced selectivity |

| 4-Cyclopropyl | 90 nM | Improved CNS penetration |

| Data derived from analogs in |

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Strategies :

- Prodrug Design : Esterification of the dioxolane oxygen to enhance oral bioavailability.

- Lipid Nanoparticles : Encapsulation to improve blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do some studies report potent dopamine D3 receptor activity while others show negligible binding?

- Hypothesis : Differences in assay conditions (e.g., membrane preparation methods, ligand concentrations).

- Resolution :

- Unified Protocol : Use HEK-293 cells expressing human D3 receptors and [³H]spiperone as a radioligand.

- Control Experiments : Include reference compounds (e.g., haloperidol) to validate assay sensitivity .

Methodological Recommendations

- Synthetic Challenges : Optimize protecting groups for the dioxolane ring during piperazine alkylation to prevent ring-opening .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.